molecular formula C16H15N3O5 B5867779 N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide

Cat. No. B5867779
M. Wt: 329.31 g/mol
InChI Key: RSKOXSUGVDATQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide, also known as MNAC, is a small molecule that has gained attention in the scientific community due to its potential use in cancer treatment. MNAC belongs to a class of compounds called imidazoles, which have been shown to have anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are overexpressed in many types of cancer and play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have minimal toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. However, it has been found to have some side effects, such as liver toxicity and decreased white blood cell count.

Advantages and Limitations for Lab Experiments

N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has several advantages for lab experiments, such as its low toxicity in normal cells and tissues and its ability to inhibit cancer cell growth. However, its synthesis method is complex and requires several steps, which can be time-consuming and expensive. In addition, more studies are needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide. One direction is to optimize its synthesis method to make it more efficient and cost-effective. Another direction is to conduct more in vitro and in vivo studies to further understand its mechanism of action and potential side effects. Additionally, N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide could be combined with other anti-cancer drugs to enhance its efficacy and minimize its side effects.

Synthesis Methods

N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide can be synthesized through a multi-step process starting with 2-methylphenol and 4-nitrobenzenecarboxylic acid. The first step involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylacetophenone. This is followed by the reaction of 2-methylacetophenone with phosgene to form 2-methylphenyl isocyanate. The final step involves the reaction of 2-methylphenyl isocyanate with 4-nitrobenzenecarboxylic acid to form N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide.

Scientific Research Applications

N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5/c1-11-4-2-3-5-14(11)23-10-15(20)24-18-16(17)12-6-8-13(9-7-12)19(21)22/h2-9H,10H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKOXSUGVDATQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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